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molecular formula C13H11NO6 B8564437 5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid

5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid

Cat. No. B8564437
M. Wt: 277.23 g/mol
InChI Key: OPSVDOMVZGALQW-UHFFFAOYSA-N
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Patent
US08367710B2

Procedure details

5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid 46a (410 mg, 1.48 mmol) was dissolved in 28 mL of ethyl acetate followed by addition of 61 mg of palladium on carbon and ammonium formate (658 mg, 10.44 mmol). Upon completion of the addition, the reaction mixture was heated to reflux for 3 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was filtered to remove palladium on carbon. The filtrate was concentrated under reduced pressure and dried to obtain the title compound 5-(3-amino-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid 46b (356 mg, yield 97.3%) as a white solid.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step Two
Quantity
61 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([O:19][CH3:20])=[C:6]([C:11]2[O:15][C:14]([C:16]([OH:18])=[O:17])=[CH:13][CH:12]=2)[CH:7]=[C:8]([CH3:10])[CH:9]=1)([O-])=O.C([O-])=O.[NH4+]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[C:5]([O:19][CH3:20])=[C:6]([C:11]2[O:15][C:14]([C:16]([OH:18])=[O:17])=[CH:13][CH:12]=2)[CH:7]=[C:8]([CH3:10])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C1)C)C1=CC=C(O1)C(=O)O)OC
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
658 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
61 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove palladium on carbon
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=C(C1)C)C1=CC=C(O1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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